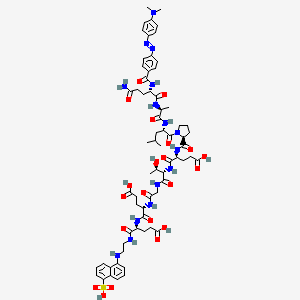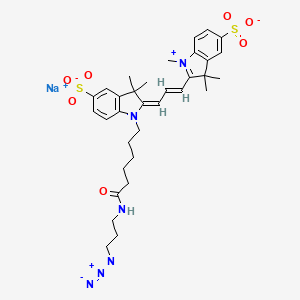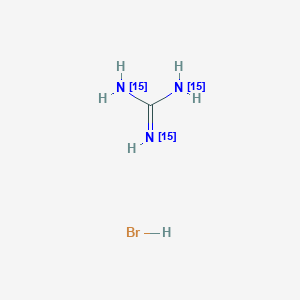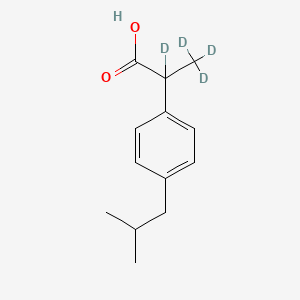
Cbz-Leu-Val-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Leu-Val-Gly-OH, also known as benzyloxycarbonyl-leucyl-valyl-glycine, is a tripeptide compound. It is composed of three amino acids: leucine, valine, and glycine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Leu-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glycine, to a solid resin. The subsequent amino acids, valine and leucine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cbz-Leu-Val-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Leucine, valine, and glycine.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Reduced derivatives of the benzyloxycarbonyl group.
Scientific Research Applications
Cbz-Leu-Val-Gly-OH has numerous applications in scientific research:
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of Cbz-Leu-Val-Gly-OH is primarily related to its role as a peptide. It can interact with enzymes and receptors, mimicking natural peptides. The benzyloxycarbonyl group provides stability and protection during synthesis, allowing the compound to be used in various biochemical assays and studies .
Comparison with Similar Compounds
Similar Compounds
Cbz-Leu-Gly-Gly-OH: Another tripeptide with similar properties and applications.
Cbz-Gly-Leu-Trp-OBzl: A tripeptide with different amino acid composition, used in receptor binding studies.
BOC-Val-Tyr(Bzl)-OH: A dipeptide with a different protecting group, used in peptide synthesis.
Uniqueness
Cbz-Leu-Val-Gly-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and versatility, making it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C21H31N3O6 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |
InChI Key |
QBXCZKFFVHGYFN-WMZOPIPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)




![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)



![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
